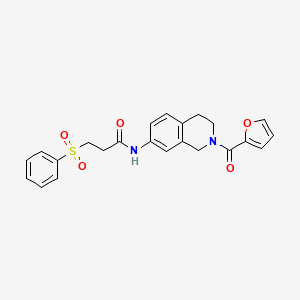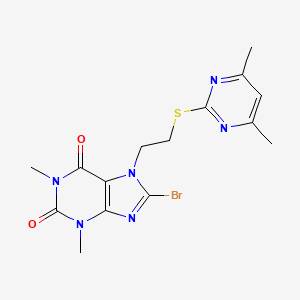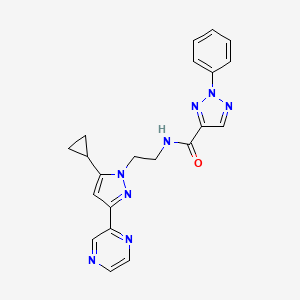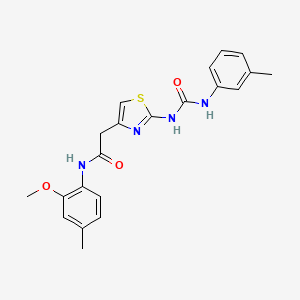![molecular formula C14H8F3N3OS B2359079 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 860788-75-6](/img/structure/B2359079.png)
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a thiophene and a pyrrole ring
Synthetic Routes and Reaction Conditions
Method 1: : This compound can be synthesized through a multi-step process starting with the functionalization of pyrimidine ring, followed by the introduction of thiophene and pyrrole groups. Key reagents might include chlorinating agents, nucleophiles like thiophene, and coupling agents for pyrrole introduction.
Reaction Conditions: : These reactions typically require controlled temperatures, often under reflux conditions, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial scale production would necessitate optimization of these laboratory-scale methods, potentially through the use of flow chemistry techniques to enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming various oxidative derivatives.
Reduction: : Reduction can lead to the formation of reduced analogs, often requiring mild reducing agents to avoid over-reduction.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, primarily at the positions on the pyrimidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are typical.
Reduction: : Sodium borohydride or hydrogenation using palladium on carbon as a catalyst.
Substitution: : Various halides and alkylating agents under conditions specific to the desired substitution pattern.
Major Products Formed
The main products depend on the reaction type, but include oxidized pyrrole-pyrimidine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups enhancing its applicability in different research contexts.
Aplicaciones Científicas De Investigación
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde finds applications in multiple scientific fields:
Chemistry
As a building block for synthesizing more complex heterocyclic compounds, contributing to the development of new materials with unique properties.
Biology
Potential use as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine
Investigated for its pharmacological properties, including potential activity against certain diseases by interacting with biological targets.
Industry
Applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism
The compound acts by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering the molecular environment.
Molecular Targets and Pathways
The specific targets are often proteins involved in key biological processes, with pathways affected including signal transduction, metabolic processes, or genetic regulation.
Comparación Con Compuestos Similares
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a trifluoromethyl group and a pyrrole-thiophene structure.
Similar Compounds
1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde: : Lacks the trifluoromethyl group, affecting its reactivity and applications.
1-[4-(2-Thienyl)-6-chloro-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde:
Its trifluoromethyl group imparts unique electronic properties, enhancing its utility in specific chemical reactions and biological applications, setting it apart from its analogs.
This compound is a versatile and intriguing molecule with broad implications across several fields, each harnessing its unique chemical properties for innovative applications.
Propiedades
IUPAC Name |
1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)12-7-10(11-4-2-6-22-11)18-13(19-12)20-5-1-3-9(20)8-21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGQZLBAZZPHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2359001.png)

![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)



![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2359014.png)
![N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2359017.png)

